molecular formula C12H14N2O4 B8800518 (3-Methyl-4-nitrophenyl)(morpholin-4-yl)methanone

(3-Methyl-4-nitrophenyl)(morpholin-4-yl)methanone

Cat. No. B8800518
M. Wt: 250.25 g/mol
InChI Key: SXKBDTPTTWBEJU-UHFFFAOYSA-N
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Patent
US09096614B2

Procedure details

Prepared from 3-methyl-4-nitrobenzoic acid and morpholine following the method used to prepare Intermediate 29. δH (DMSO-d6) 8.03 (d, J=8.3 Hz, 1H), 7.60-7.52 (m, 1H), 7.47 (dd, J8.4, 1.9 Hz, 1H), 3.50-3.70 (m, 6H), 3.28 (m, 2H), 2.53 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=O.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>>[CH3:1][C:2]1[CH:3]=[C:4]([C:5]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[O:7])[CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Intermediate 29
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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